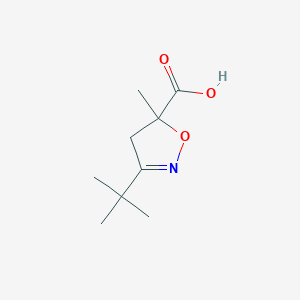

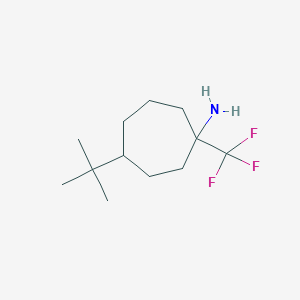

![molecular formula C9H13N B1652408 Spiro[2.5]octane-5-carbonitrile CAS No. 1437087-11-0](/img/structure/B1652408.png)

Spiro[2.5]octane-5-carbonitrile

Descripción general

Descripción

Spiro[2.5]octane-5-carbonitrile is a chemical compound with the molecular formula C9H13N . It has a unique structure that makes it highly versatile, allowing its application in diverse scientific research areas, from drug synthesis to material science.

Molecular Structure Analysis

The InChI code for Spiro[2.5]octane-5-carbonitrile is 1S/C9H13N/c10-7-8-2-1-3-9(6-8)4-5-9/h8H,1-6H2 . This indicates that the molecule consists of a spiro[2.5]octane core with a carbonitrile group attached. The exact 3D structure can be found in databases like ChemSpider or the NIST Chemistry WebBook .Physical And Chemical Properties Analysis

Spiro[2.5]octane-5-carbonitrile is a liquid at room temperature . It has a molecular weight of 135.21 . For more detailed physical and chemical properties, it would be best to refer to a product sheet from a chemical supplier or a peer-reviewed article.Aplicaciones Científicas De Investigación

Eco-Friendly Synthesis and Catalysis

A novel synthesis of Spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile has been promoted by a new dual basic ionic liquid, demonstrating an eco-friendly, high-yield, and temperature-ambient process. This synthesis benefits from a greener ethanol:water solvent system and excellent catalyst recyclability, indicating its potential in sustainable chemistry practices (Gaikwad et al., 2018).

Optoelectronic Applications

Research into combining inexpensive spiro[fluorene-9,9′-xanthene] and cyanopyridone functionalities has led to the development of a new, three-dimensional, small molecule non-fullerene electron acceptor. This compound shows promise in solution-processable bulk-heterojunction devices, offering insight into the use of spiro compounds in advanced optoelectronic applications (Kadam et al., 2018).

Energy Storage Enhancement

The smallest spiro ammonium salt to date has been synthesized and tested as an electrolyte in Electric Double Layer Capacitors (EDLCs). This research found that the spiro ammonium electrolyte significantly enhances the energy storage properties of EDLC devices compared to commercial electrolytes, underlining its potential for improving energy storage technologies (DeRosa et al., 2017).

Mechanistic Insight into P450 Enzymes

Spiro[2.5]octane has been used as a probe to investigate the mechanisms of hydrocarbon hydroxylation by mammalian and bacterial cytochrome P450 enzymes. This research provides essential mechanistic insights, suggesting a radical rebound mechanism in these enzymatic processes, which could influence future studies on enzyme functionality and drug metabolism (Auclair et al., 2002).

Advanced Molecular Synthesis

Research into the synthesis of spiro quasi[1]catenanes and quasi[1]rotaxanes through a templated backfolding strategy highlights the architectural precision achievable with spiro compounds. This work not only showcases the aesthetic and structural uniqueness of these molecules but also points to their potential in the development of new materials and molecular machines (Steemers et al., 2017).

Mecanismo De Acción

Mode of Action

The mode of action of Spiro[2It has been used as a probe to investigate the mechanisms of hydrocarbon hydroxylation by cytochrome p450 enzymes . The oxidation of this compound by P450 enzymes involves a radical intermediate with a lifetime ranging from 16 to 52 picoseconds .

Biochemical Pathways

Its oxidation by p450 enzymes suggests it may influence pathways involving these enzymes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Spiro[2Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Spiro[2Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .

Propiedades

IUPAC Name |

spiro[2.5]octane-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c10-7-8-2-1-3-9(6-8)4-5-9/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGQBEHKYOAPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2(C1)CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303679 | |

| Record name | Spiro[2.5]octane-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.5]octane-5-carbonitrile | |

CAS RN |

1437087-11-0 | |

| Record name | Spiro[2.5]octane-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1437087-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[2.5]octane-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

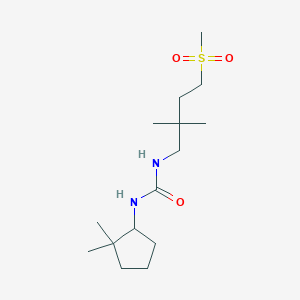

![(5R)-5-(2-Azaspiro[4.5]decane-2-carbonyl)pyrrolidin-2-one](/img/structure/B1652325.png)

![N-({2-[(dimethylamino)methyl]phenyl}methyl)-1H-indazole-6-sulfonamide](/img/structure/B1652327.png)

![Methyl 3-({[4-(dimethylamino)butan-2-yl]sulfamoyl}methyl)benzoate](/img/structure/B1652328.png)

![2-[4-(4-methoxy-2-methylbenzoyl)piperazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B1652331.png)

![N-(1-cyclopropylethyl)-2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetamide](/img/structure/B1652332.png)

![2-{[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1652333.png)

![3-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)propyl]-1-(2-phenylpyrimidin-5-yl)urea](/img/structure/B1652334.png)

![2-(3-methoxypropanesulfonamido)-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide](/img/structure/B1652335.png)